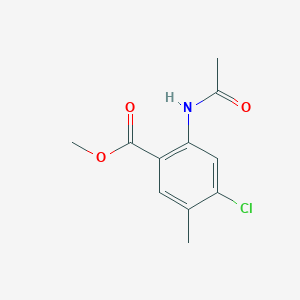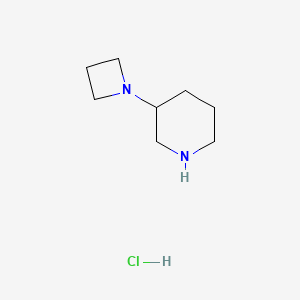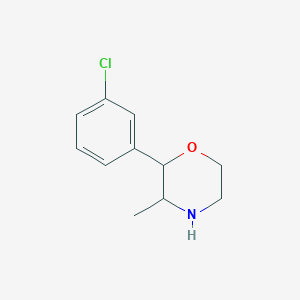
(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid is a chiral compound with a unique structure that includes an oxolane ring and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of α,β-unsaturated carbonyl compounds and N-hydroxyl-4-toluenesulfonamide, which react under mild conditions to form the oxolane ring . The reaction conditions often involve moderate temperatures and the presence of catalysts to ensure high yields and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxycarboxylic acids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxolane derivatives and carboxylic acids, such as 2,3-dimethoxybenzoic acid and 3-acetoxy-2-methylbenzoic acid .
Uniqueness
What sets (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid apart is its specific chiral configuration and the presence of both an oxolane ring and a carboxylic acid group. This unique combination of features makes it particularly valuable in applications requiring precise molecular interactions and specific chemical properties .
Propiedades
Fórmula molecular |
C9H14O5 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12)/t6-,7+/m0/s1 |
Clave InChI |
MRZOBYXLLOJEQD-NKWVEPMBSA-N |
SMILES isomérico |
COC(=O)CC[C@@H]1CC[C@@H](O1)C(=O)O |
SMILES canónico |
COC(=O)CCC1CCC(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)

![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)
![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)



![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)



